3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione
Description
Properties
IUPAC Name |
3-methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-3-4-5-6-7-11-14-24-15-16(22(2)19(26)21-17(15)25)20-18(24)23-12-9-8-10-13-23/h3-14H2,1-2H3,(H,21,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAJXYRREIUVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis of purine-2,6-dione derivatives often begins with halogenated xanthine intermediates. For example, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (Formula-2) serves as a key precursor in the condensation with (3R)-piperidin-3-amine dihydrochloride (Formula-3). This reaction leverages nucleophilic aromatic substitution, where the piperidine amine displaces the bromine atom at the 8-position of the xanthine core.
The use of potassium carbonate as a base and potassium iodide as a catalyst enhances reaction kinetics by facilitating the deprotonation of the amine and stabilizing transition states. Solvent systems such as n-butyl acetate or mixtures with dipolar aprotic solvents (e.g., DMF) are critical for maintaining reagent solubility and reaction homogeneity at elevated temperatures (85–125°C).
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Temperature : Reactions conducted at 85–125°C achieve completion within 4–8 hours, with higher temperatures accelerating kinetics but risking decomposition.
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Catalyst Loading : Potassium iodide at 0.01 moles per 0.22 moles of Formula-2 optimizes bromide displacement without side reactions.
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Workup Procedures : Post-reaction acid-base extraction using 10% acetic acid and 10% sodium hydroxide ensures the removal of unreacted starting materials and inorganic salts, yielding a crude product with ~47% purity.
Table 1: Condensation Reaction Parameters for Analogous Compounds
| Parameter | Value/Detail | Source |
|---|---|---|
| Temperature | 85–125°C | |
| Catalyst | Potassium iodide (0.01 moles) | |
| Solvent | n-Butyl acetate/DMF mixtures | |
| Reaction Time | 4–8 hours | |
| Yield (Crude Product) | 47% |
Halogenation and Substitution Approach
Iodination of Purine Intermediates
An alternative route involves the iodination of 3-methyl-3,7-dihydro-purine-2,6-dione (Compound 7) using N-iodosuccinimide (NIS) to yield 8-iodo-3-methyl-7-octylpurine-2,6-dione (Compound 14) with ~91% efficiency. This step is pivotal for introducing reactivity at the 8-position, enabling subsequent piperidine substitution.
Table 2: Halogenation and Substitution Parameters
| Step | Reagents/Conditions | Source |
|---|---|---|
| Iodination | NIS, DMF, 50°C, 2 hours | |
| Piperidine Substitution | Piperidine, K₂CO₃, DMSO, 80°C | |
| Alkylation (Hypothetical) | Octyl bromide, NaH, THF, 0°C | – |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Condensation Route : Offers direct coupling but requires stringent temperature control and multi-step purification. The use of ester solvents (e.g., n-butyl acetate) improves phase separation during workup, but yields remain moderate (~47%).
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Halogenation-Substitution Route : Higher yields (~91%) in the iodination step suggest scalability, but the lack of data on octyl-specific alkylation introduces uncertainty. Adapting this method for 7-octyl substitution would necessitate optimizing alkylation conditions to avoid steric hindrance from the bulky octyl chain.
Purity and Industrial Applicability
Both methods employ acid-base extraction and solvent recrystallization to enhance purity. For instance, tartrate salt formation is used in the condensation route to isolate the free base via pH adjustment, yielding pharmaceutical-grade material. In contrast, the halogenation route relies on column chromatography for intermediate purification, which may limit cost-effectiveness at scale .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine ring or the purine core.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Purine-2,6-dione derivatives vary in substituents at positions 1, 3, 7, and 8, leading to divergent pharmacological profiles:
Pharmacological Activity
- Istradefylline: Binds selectively to adenosine A2A receptors, reducing motor complications in Parkinson’s disease .
- Compound 46: Exhibits nanomolar potency (EC₅₀ = 6 nM), though its target remains unspecified .
- Target Compound : The octyl chain may prolong half-life compared to shorter-chain analogs (e.g., 7-pentyl derivatives) .
Pharmacokinetics
- Lipophilicity : The 7-octyl group in the target compound likely enhances tissue distribution but may reduce aqueous solubility compared to 7-methyl or 7-ethyl analogs.
- Metabolism : Piperidinyl groups (as in the target compound) are susceptible to cytochrome P450-mediated oxidation, whereas thioether linkages (e.g., 8-(2-phenylethylthio)) improve metabolic stability .
Therapeutic Potential
- Neurological Disorders : Istradefylline’s A2A antagonism contrasts with the target compound’s undefined receptor profile.
- Cancer : Purine-2,6-diones with alkyl chains (e.g., 7-octyl) may disrupt kinase signaling, though this requires validation .
Biological Activity
3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione, also known as 3-methyl-7-octyl-8-piperidino-xanthine, is a purine derivative with potential biological activity. This compound has garnered attention due to its structural similarities to known pharmacological agents and its possible therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, in vitro and in vivo studies, and potential clinical implications.
The chemical formula for 3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione is C19H31N5O2, with a molecular weight of approximately 361.48 g/mol. Its structure features a purine base modified with an octyl side chain and a piperidine moiety, which may influence its biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C19H31N5O2 |
| Molecular Weight | 361.48 g/mol |
| IUPAC Name | 3-methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione |
The biological activity of 3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione is primarily linked to its interaction with various enzyme systems and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing glucose metabolism and insulin sensitivity.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes relevant to metabolic disorders. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose homeostasis by degrading incretin hormones.
Key Findings from In Vitro Studies
- DPP-IV Inhibition : The compound displayed an IC50 value comparable to other known DPP-IV inhibitors, suggesting it may be effective in managing type 2 diabetes.
- Selectivity : It was found to be selective for DPP-IV over other related enzymes, indicating a favorable safety profile.
In Vivo Studies
In vivo studies using animal models have further elucidated the pharmacological effects of 3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione. These studies typically assess the compound's efficacy in improving glucose tolerance and insulin sensitivity.
Case Study: Glucose Tolerance Test
In a study involving Zucker fatty rats:
- Administration : The compound was administered orally.
- Results : Significant improvements in glucose tolerance were observed compared to control groups. The effects were attributed to enhanced levels of glucagon-like peptide-1 (GLP-1) and improved insulin secretion.
Safety and Toxicology
While preliminary findings are promising, safety assessments are crucial for any potential therapeutic agent. Current data on the toxicity of 3-Methyl-7-octyl-8-piperidin-1-ylpurine-2,6-dione remain limited. Ongoing studies are needed to evaluate long-term effects and any potential adverse reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
